

# 4-Chloro-1,2-dimethoxybenzene molecular weight and formula

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## Compound of Interest

Compound Name: 4-Chloro-1,2-dimethoxybenzene

Cat. No.: B092193

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## Technical Guide: 4-Chloro-1,2-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-Chloro-1,2-dimethoxybenzene**, also known as 4-chloroveratrole, is a chlorinated aromatic organic compound. Its structural framework, featuring a benzene ring substituted with two methoxy groups and a chlorine atom, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its core physicochemical properties, a potential synthetic protocol, and a general analytical workflow. The information herein is intended to support research and development activities in medicinal chemistry and materials science.

## Physicochemical Properties

The fundamental molecular and physical properties of **4-Chloro-1,2-dimethoxybenzene** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>9</sub> ClO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	172.61 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Solid	
Melting Point	75 °C	<a href="#">[1]</a>
Boiling Point	237-240 °C	<a href="#">[1]</a>
Density	1.155 g/cm <sup>3</sup> (predicted)	<a href="#">[1]</a>
CAS Number	16766-27-1	<a href="#">[2]</a>

## Synthesis Protocol

A potential route for the synthesis of chlorinated dimethoxybenzene derivatives involves the electrophilic chlorination of the corresponding dimethoxybenzene. The following is a generalized experimental protocol adapted from synthetic procedures for similar compounds.

Reaction: Chlorination of 1,2-dimethoxybenzene (veratrole).

Materials:

- 1,2-dimethoxybenzene (veratrole)
- Chlorinating agent (e.g., sulfonyl chloride, N-chlorosuccinimide)
- Anhydrous solvent (e.g., dichloromethane, chloroform)
- Inert gas (e.g., nitrogen, argon)
- Stirring apparatus
- Reaction vessel
- Purification setup (e.g., column chromatography, recrystallization apparatus)

Procedure:

- Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere, dissolve 1,2-dimethoxybenzene in an appropriate anhydrous solvent.
- Chlorination: Slowly add the chlorinating agent to the stirred solution at a controlled temperature (typically ambient or cooled, depending on the reactivity of the chlorinating agent).
- Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.
- Work-up: Upon completion, quench the reaction by adding a suitable quenching agent (e.g., a saturated solution of sodium bicarbonate or sodium thiosulfate). Separate the organic layer, wash it with brine, and dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
- Purification: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure **4-Chloro-1,2-dimethoxybenzene**.

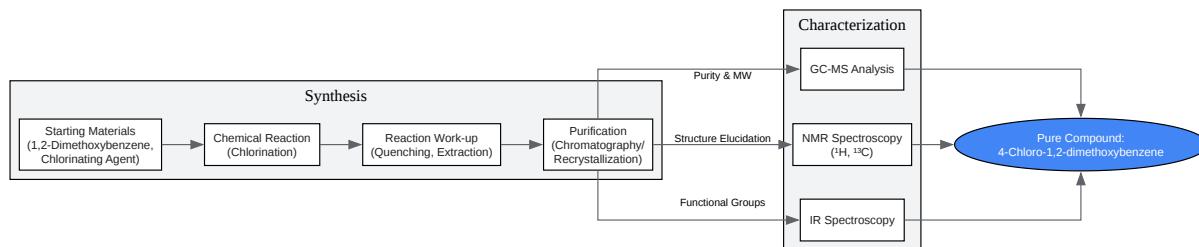
## Analytical Characterization

The identity and purity of the synthesized **4-Chloro-1,2-dimethoxybenzene** can be confirmed using a variety of analytical techniques.

- Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the compound and confirm its molecular weight.
- Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR): To elucidate the chemical structure and confirm the position of the substituents on the benzene ring.
- Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

## Logical Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and subsequent characterization of a chemical compound such as **4-Chloro-1,2-dimethoxybenzene**.

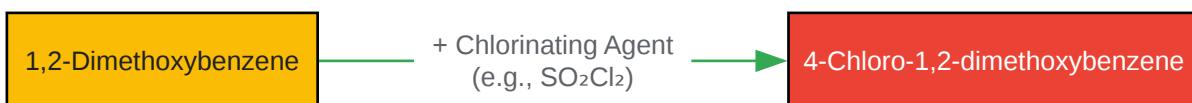


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Caption: General workflow for the synthesis and characterization of **4-Chloro-1,2-dimethoxybenzene**.

## Potential Synthetic Pathway

The diagram below outlines a plausible synthetic pathway for **4-Chloro-1,2-dimethoxybenzene** starting from 1,2-dimethoxybenzene.



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Caption: Synthetic pathway for **4-Chloro-1,2-dimethoxybenzene**.

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## References

- 1. 4-Chloro-1,2-dimethoxybenzene | 16766-27-1 | RAA76627 [biosynth.com]
- 2. 4-Chloro-1,2-dimethoxybenzene | C8H9ClO2 | CID 28048 - PubChem [pubchem.ncbi.nlm.nih.gov]
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